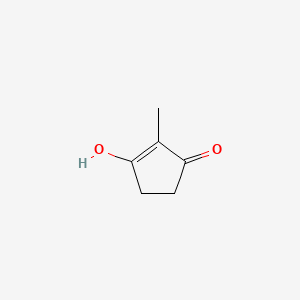

3-Hydroxy-2-methyl-cyclopent-2-enone

Description

Overview of Cyclopentenone Ring Systems in Organic Chemistry

The cyclopentenone core is an organic compound characterized by a five-membered ring containing a ketone functional group and a carbon-carbon double bond. The most common isomer is 2-cyclopentenone, though its isomer, 3-cyclopentenone, is also known. organicreactions.org This structural arrangement, specifically the α,β-unsaturated ketone moiety in 2-cyclopentenones, imparts a unique reactivity profile. These molecules can undergo a variety of chemical transformations, including nucleophilic conjugate addition (Michael reaction), the Baylis–Hillman reaction, and Diels-Alder reactions where they act as effective dienophiles. wikipedia.org

The significance of the cyclopentenone ring system is underscored by its presence in a wide array of natural products, such as the fragrant compound jasmone, the potent mycotoxins known as aflatoxins, and several prostaglandins, which are important lipid compounds with diverse physiological effects. wikipedia.org The inherent reactivity and biological relevance of the cyclopentenone scaffold have driven the development of numerous synthetic strategies to construct this ring system. Key methods include:

The Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones, typically catalyzed by an acid. wikipedia.orgwikipedia.org

The Pauson-Khand Reaction: A [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, mediated by a metal catalyst, to produce α,β-cyclopentenones. wikipedia.orgwikipedia.org

Ring-Closing Metathesis: The formation of the cyclic system from acyclic diene precursors. wikipedia.org

Oxidation Reactions: The oxidation of corresponding cyclic allylic alcohols or cyclopentanones can yield cyclopentenones. wikipedia.org

Aldol (B89426) Condensation: Intramolecular aldol reactions of 1,4-diketones can lead to the formation of the cyclopentenone ring. nih.gov

These and other synthetic approaches provide chemists with a robust toolbox for accessing a wide variety of substituted cyclopentenones, enabling the synthesis of complex molecules and the exploration of their chemical and biological properties. organic-chemistry.orgnih.gov

Historical Context and Evolution of Research on Substituted Cyclopentenones

The study of cyclopentenones and their synthesis has a rich history, marked by the discovery of powerful name reactions that have become cornerstones of modern organic synthesis. The Nazarov cyclization , first reported by Ivan Nikolaevich Nazarov in the 1940s, emerged from his investigations into the rearrangements of allyl vinyl ketones. wikipedia.orgorganicreactions.org Nazarov correctly deduced that these reactions proceeded through a divinyl ketone intermediate which then cyclized. wikipedia.org Early work had documented similar acid-catalyzed cyclizations of divinyl ketones even as far back as 1903, but it was Nazarov's extensive studies that defined the reaction's scope and mechanism. organicreactions.orgillinois.edu Over the decades, the Nazarov cyclization has evolved significantly, with modern variations focusing on controlling the reaction's stereoselectivity through the use of chiral catalysts and directing groups, such as silicon, to influence the position of the resulting double bond. illinois.eduthieme.deacs.org

Another pivotal moment in cyclopentenone synthesis was the discovery of the Pauson-Khand reaction around 1970 by Ihsan Ullah Khand, a postdoctoral researcher in the group of Peter Ludwig Pauson. wikipedia.orgnumberanalytics.com Their initial findings detailed an intermolecular cycloaddition of an alkyne, an alkene, and carbon monoxide, typically using a stoichiometric amount of a dicobalt octacarbonyl complex. organicreactions.orgwikipedia.orgrsc.org While powerful, the early intermolecular versions often suffered from poor selectivity. wikipedia.org Subsequent research has vastly expanded the reaction's utility, leading to the development of intramolecular versions for constructing fused-ring systems, the use of alternative metal catalysts (such as rhodium and iridium), and the implementation of catalytic systems to improve efficiency and reduce metal waste. wikipedia.orgnumberanalytics.comnih.gov The development of asymmetric Pauson-Khand reactions has also been a major focus, allowing for the synthesis of chiral cyclopentenones.

Beyond these name reactions, research into substituted cyclopentenones has been advanced by the development of numerous other synthetic strategies, including various annulation methods and the resolution of racemic mixtures to obtain enantiomerically pure compounds. nih.govacs.org This continuous evolution of synthetic methodology has enabled chemists to access increasingly complex and highly substituted cyclopentenone targets.

Current Research Landscape and Future Directions for 3-Hydroxy-2-methyl-cyclopent-2-enone

This compound, which exists in tautomeric equilibrium with 2-hydroxy-3-methyl-cyclopent-2-en-1-one (commonly known as cyclotene), is a compound of significant contemporary interest. solubilityofthings.comwikipedia.org It is recognized for its characteristic maple or caramel-like aroma and is used in the flavor and fragrance industry. wikipedia.org This compound is a natural product of the pyrolysis of lignocellulose and contributes to the flavor profile of foods like coffee and maple syrup. wikipedia.org

Current research on this compound and related structures is multifaceted. A significant area of investigation is its synthesis from renewable resources. For instance, recent studies have explored its production from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass, which aligns with the principles of green and sustainable chemistry. acs.org This highlights a trend towards developing bio-based routes to valuable chemical compounds.

Furthermore, the compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. solubilityofthings.com Its structure is considered a key building block, and research continues to explore its reactivity and application in constructing diverse molecular frameworks. solubilityofthings.combiosynth.com The potential for this class of compounds in medicinal chemistry is an active area of study, with research investigating their biological activities. solubilityofthings.combiosynth.com Future research will likely continue to focus on enhancing the efficiency and sustainability of its synthesis, exploring its utility as a versatile synthetic precursor, and further investigating the biological properties of its derivatives for potential applications in medicine and agriculture.

Data for this compound

Below are tables detailing the computed and experimental properties of this compound.

Table 1: Identifiers and Chemical Formula

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-hydroxy-2-methylcyclopent-2-en-1-one | nih.gov |

| CAS Number | 5870-63-3 | nist.gov |

| Molecular Formula | C₆H₈O₂ | nih.govnist.gov |

| Molecular Weight | 112.13 g/mol | nih.gov |

| Canonical SMILES | CC1=C(O)CCC1=O | molport.com |

| InChIKey | MAIUFLILEAIYBX-UHFFFAOYSA-N | nist.gov |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| XLogP3 | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 112.052429494 Da | nih.gov |

| Monoisotopic Mass | 112.052429494 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

| Complexity | 156 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-5(7)2-3-6(4)8/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIUFLILEAIYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207403 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5870-63-3 | |

| Record name | 3-Hydroxy-2-methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 3 Hydroxy 2 Methyl Cyclopent 2 Enone

Tautomeric Equilibrium: Keto-Enol Isomerism

Tautomers are isomers of a compound that readily interconvert, and in the case of 3-Hydroxy-2-methyl-cyclopent-2-enone, this equilibrium is dominated by the enol form. wikipedia.orglibretexts.org This phenomenon is known as keto-enol tautomerism, where the enol (an alkene with a hydroxyl group) is in equilibrium with its keto (a ketone) counterpart. libretexts.orgsolubilityofthings.com The stability of the enol form in this specific molecule is influenced by factors such as intramolecular hydrogen bonding and conjugation, which provides additional stability not present in the keto tautomer. libretexts.org

Experimental studies have confirmed that this compound exists predominantly as the enol tautomer. researchgate.net It is considered the more thermodynamically favored and stable form compared to 3-methylcyclopentane-1,2-dione. researchgate.netacs.org Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are key techniques used to study such equilibria. researchgate.net The stability of the enol is attributed to the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, as well as the conjugation of the alkene's double bond with the carbonyl group. libretexts.org

Theoretical studies using quantum chemical calculations have corroborated the experimental findings. wikipedia.orgresearchgate.net Calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, have documented that the keto-enol tautomer is the most stable structure. researchgate.net These computational models analyze the total energies of the possible tautomers and consistently show that the enol form is strongly favored. wikipedia.orgresearchgate.net Further analysis indicates that in the gas phase, the tautomeric equilibrium is only slightly influenced by entropy. researchgate.net

Advanced Spectroscopic Characterization

The precise molecular structure of this compound has been determined and confirmed through various advanced spectroscopic methods.

Vibrational spectroscopy provides deep insights into the molecular structure and bonding within the compound. Experimental Infrared (IR) and Raman spectra have been analyzed in conjunction with quantum-chemical calculations to provide a thorough interpretation of the vibrational modes. researchgate.net A Potential Energy Distribution (PED) analysis has been foundational in assigning the observed vibrational bands to specific molecular motions. researchgate.net The correlation between the calculated and experimental data is reported to be in good agreement. researchgate.net A Fourier-Transform Raman spectrum for the compound is also noted as being available. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | Data not available in snippets | Data not available in snippets | Hydroxyl group vibration |

| C=O stretch | Data not available in snippets | Data not available in snippets | Carbonyl group vibration |

| C=C stretch | Data not available in snippets | Data not available in snippets | Alkene bond vibration |

NMR spectroscopy is a powerful tool for confirming the molecular structure and understanding the chemical environment of each atom. Both ¹H and ¹³C NMR spectra for this compound are available and have been used for its characterization. nih.gov The chemical shifts observed in these spectra have been compared with those predicted by quantum-chemical calculations, showing good agreement. researchgate.net

Interactive Table: ¹H NMR Chemical Shift Data for this compound (Data sourced from publicly available spectral databases.)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.0 | Singlet |

| -CH₂- (position 4) | ~2.4 | Triplet |

| -CH₂- (position 5) | ~2.7 | Triplet |

Interactive Table: ¹³C NMR Chemical Shift Data for this compound (Data sourced from publicly available spectral databases.)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (=O) | ~205 |

| C2 (=C-OH) | ~145 |

| C3 (-C=) | ~140 |

| C4 (-CH₂-) | ~30 |

| C5 (-CH₂-) | ~35 |

The definitive solid-state structure of this compound has been confirmed by X-ray crystallography. wikipedia.org The crystallographic data reveals that in the solid state, the molecule exists as the enol tautomer. researchgate.net The structure is further characterized by its hydrogen-bonding network; the molecule crystallizes with a water molecule, and all three hydrogen atoms bonded to oxygen are involved in hydrogen bonds that assemble the molecules into chains. researchgate.net

Interactive Table: Crystallographic Data for this compound Hydrate (Based on CCDC 972265 as referenced in search result nih.gov)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈O₂ · H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.93 |

| b (Å) | 6.94 |

| c (Å) | 9.09 |

| α (°) | 90 |

| β (°) | 108.06 |

| γ (°) | 90 |

Computational Approaches to Molecular Structure

Computational chemistry provides powerful tools for the detailed investigation of molecular structures, energetics, and electronic properties. For this compound, computational methods are invaluable for understanding its conformational preferences, the stability of its tautomers, and the nature of its chemical bonds, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a high degree of accuracy. It is particularly useful for studying systems like this compound, which can exist in different tautomeric forms.

Quantum mechanical calculations have been employed to investigate the tautomerism of this compound. wikipedia.orgresearchgate.net The primary tautomers of interest are the enol form (this compound) and the diketo form (3-methylcyclopentane-1,2-dione). wikipedia.org

Image Caption: The two primary tautomeric forms of the compound: the enol form (left) and the diketo form (right).

Image Caption: The two primary tautomeric forms of the compound: the enol form (left) and the diketo form (right).Theoretical studies, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been conducted to determine the relative stabilities of these tautomers. researchgate.net The calculations involve optimizing the geometry of each tautomer to find its lowest energy conformation and then comparing their total energies. researchgate.net

Research findings indicate that the enol tautomer, this compound, is the more thermodynamically stable form compared to its diketo counterpart. wikipedia.orgresearchgate.net This stability is attributed to the formation of a conjugated system involving the C=C double bond and the carbonyl group, as well as the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

The calculated total energies and the distribution of these energies into atomic contributions have substantiated that the keto-enol tautomer denoted as T1 (the enol form) represents the most stable structure of the molecule. researchgate.net These computational results are in agreement with experimental observations, such as those from X-ray crystallography, which also confirm the predominance of the enol structure in the solid state. wikipedia.org

Table 1: Calculated Geometrical Parameters for the Most Stable Tautomer of this compound (T1) using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1=O1 | Data not available in search results |

| C2-C3 | Data not available in search results | |

| C2-C6 | Data not available in search results | |

| C3-O2 | Data not available in search results | |

| C3-C4 | Data not available in search results | |

| C4-C5 | Data not available in search results | |

| C5-C1 | Data not available in search results | |

| Bond Angles (º) | O1=C1-C5 | Data not available in search results |

| C3-C2-C6 | Data not available in search results | |

| O2-C3-C2 | Data not available in search results | |

| Dihedral Angles (º) | O1=C1-C2-C3 | Data not available in search results |

| C6-C2-C3-O2 | Data not available in search results |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules by providing a localized picture of bonding. It analyzes the electron density to identify the Lewis-like structures, including lone pairs and bonds, and quantifies delocalization effects through the interactions between filled donor orbitals and empty acceptor orbitals. wikipedia.org

For this compound, NBO analysis would be instrumental in understanding the nature of the intramolecular hydrogen bond, the extent of electron delocalization within the five-membered ring, and the hybridization of the atoms. The interaction between the lone pair of the hydroxyl oxygen (donor) and the antibonding orbital of the carbonyl group (acceptor) could be quantified, providing a measure of the hydrogen bond strength.

Table 2: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O2) | σ* (C1=O1) | Data not available |

| π (C2=C3) | π* (C1=O1) | Data not available |

| σ (C-H) of CH3 | π* (C2=C3) | Data not available |

Note: This table is hypothetical and for illustrative purposes only, as specific NBO data for this compound were not found. E(2) represents the stabilization energy of the donor-acceptor interaction.

Atoms in Molecules (AIM) Analysis for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule. By examining the topology of the electron density, AIM can identify critical points (nuclei, bond critical points, ring critical points, and cage critical points) and define atomic basins, thereby partitioning the molecule into its constituent atoms.

For this compound, an AIM analysis would be particularly insightful for characterizing the nature of the chemical bonds, especially the intramolecular hydrogen bond. The presence of a bond critical point between the hydroxyl hydrogen and the carbonyl oxygen would confirm the existence of the hydrogen bond. The properties of the electron density at this critical point, such as the electron density (ρ) and its Laplacian (∇²ρ), would provide quantitative information about the strength and nature of this interaction.

Additionally, AIM can be used to calculate atomic charges and other atomic properties, offering a different perspective compared to other population analysis methods. The analysis of the electron density topology would also reveal the strain in the five-membered ring through the properties of the ring critical point.

Detailed research findings from an AIM analysis specifically for this compound are not available in the public domain based on the conducted searches.

Table 3: Hypothetical AIM Topological Parameters for the Intramolecular Hydrogen Bond in this compound

| Bond Critical Point | Electron Density (ρ) (au) | Laplacian of Electron Density (∇²ρ) (au) |

| O-H···O=C | Data not available | Data not available |

Note: This table is hypothetical and for illustrative purposes only, as specific AIM data for this compound were not found.

Synthetic Methodologies for 3 Hydroxy 2 Methyl Cyclopent 2 Enone and Its Analogues

Classical Synthetic Approaches

Traditional methods for the synthesis of 3-hydroxy-2-methyl-cyclopent-2-enone have been well-established, relying on fundamental organic reactions such as aldol (B89426) condensations and acyloin reactions. These approaches, while effective, often involve multiple steps or require specific, non-bio-based starting materials.

Intramolecular Aldol Condensation Strategies (e.g., from 2,5-Hexanedione)

The intramolecular aldol condensation of 1,4-dicarbonyl compounds, such as 2,5-hexanedione, is a common and straightforward method for forming five-membered rings. When 2,5-hexanedione is treated with a base, it undergoes an internal aldol reaction to form a cyclic product. pressbooks.publibretexts.org The mechanism involves the formation of an enolate at one carbonyl group, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. pressbooks.publibretexts.orglibretexts.org

This reaction can theoretically yield two different ring structures: a five-membered cyclopentenone ring or a three-membered cyclopropene ring. pressbooks.publibretexts.org However, the reaction is highly selective, exclusively forming the five-membered ring product, 3-methyl-2-cyclopentenone. pressbooks.publibretexts.orglibretexts.org This selectivity is attributed to the thermodynamic stability of the resulting product. All steps in the mechanism are reversible, allowing an equilibrium to be established. The five-membered ring is significantly less strained and therefore more stable than the highly strained three-membered ring alternative, driving the reaction to favor its formation. pressbooks.publibretexts.orglibretexts.org Subsequent dehydration of the aldol addition product leads to the final α,β-unsaturated ketone. While traditionally catalyzed by homogeneous bases like NaOH and KOH, this method has drawbacks related to catalyst separation and waste generation. researchgate.net

Condensation of Glutaric and Oxalic Acid Esters with Subsequent Hydrolysis and Decarboxylation

An efficient and high-yielding approach to 3-alkyl-2-hydroxycyclopent-2-en-1-ones involves the condensation of glutaric and oxalic acid esters. cdnsciencepub.com This multi-step synthesis can be conducted sequentially in a single flask without the isolation of intermediates, streamlining the process. The synthesis begins with the condensation of a dialkyl glutarate (e.g., dimethyl glutarate) and a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base like sodium methoxide to form a 3,5-dicarboalkoxycyclopentane-1,2-dione intermediate. cdnsciencepub.com

| Reaction Stage | Reagents/Solvents | Key Transformation | Reported Overall Yield |

| Condensation | Dimethyl glutarate, Diethyl oxalate, Sodium methoxide, Ether | Formation of 3,5-dicarboalkoxycyclopentane-1,2-dione | 80% cdnsciencepub.com |

| Alkylation | (Not specified for methyl group) / DMF | Introduction of the alkyl (methyl) group | |

| Hydrolysis & Decarboxylation | Aqueous phosphoric acid | Removal of ester groups and a carboxyl group to form the final enone |

Table 1: Summary of the one-pot synthesis from glutaric and oxalic acid esters.

Modified Acyloin Condensation of Esters of 2-Methyl Glutaric Acid

The acyloin condensation is a reductive coupling of esters using metallic sodium to form α-hydroxy ketones, known as acyloins. wikipedia.orgorganic-chemistry.org This reaction can be performed intramolecularly with diesters to form cyclic products. wikipedia.orgwiley.com A specific modification of this reaction has been developed for the synthesis of 2-hydroxy-3-methyl cyclopent-2-ene-1-one from esters of 2-methyl glutaric acid, such as dimethyl-2-methyl glutarate. google.com

In this modified process, the standard acyloin condensation, which typically involves reacting the ester with an alkali metal in a suitable solvent, is altered by the deliberate introduction of minor amounts of oxygen, often in the form of air. google.com This introduction of oxygen diverts the reaction pathway from the expected acyloin product. Instead of the typical α-hydroxy ketone, the reaction yields a cyclic compound with two adjacent keto groups (a 1,2-diketone) or its tautomeric enol form as the primary product. google.com This provides a direct route to the desired this compound structure. This method represents a single-stage reaction to obtain the target molecule, which is also known by the common name maple lactone. google.com

Contemporary and Green Chemistry Syntheses

Modern synthetic efforts focus on improving the sustainability of chemical processes. This includes utilizing renewable starting materials and developing more efficient and environmentally benign catalysts to reduce waste and energy consumption.

Pathways from Bio-based Precursors (e.g., 5-Hydroxymethylfurfural (B1680220) derivatives)

A key strategy in green chemistry is the use of biomass-derived starting materials. 5-Hydroxymethylfurfural (HMF) is a versatile platform chemical that can be produced from the dehydration of sugars. HMF can be converted into 2,5-hexanedione (HD), the precursor for the intramolecular aldol condensation described in section 3.1.1. researchgate.netuq.edu.au The conversion of HMF to HD typically involves hydrogenolysis and hydrolysis steps. researchgate.netresearchgate.net

A novel, one-pot approach has been developed for the production of both 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one directly from HMF using zinc powder in high-temperature water (HTW). researchgate.netrsc.org This method leverages water splitting with zinc to generate the necessary hydrogen in situ for the conversion. By optimizing reaction parameters such as the amount of zinc, temperature, and reaction time, HMF can be efficiently converted to the target products. In one study, this approach yielded 3-methyl-2-cyclopenten-1-one (referred to as 3-MCO) in a 30.5% yield, alongside a 27.3% yield of 2,5-hexanedione. rsc.org This pathway represents a significant advancement in producing valuable chemicals from renewable resources.

| Precursor | Key Reagents | Product(s) | Reported Yield |

| 5-Hydroxymethylfurfural (HMF) | Zinc (Zn), High-Temperature Water (HTW) | 3-methyl-2-cyclopenten-1-one | 30.5% rsc.org |

| 2,5-hexanedione | 27.3% rsc.org |

Table 2: Synthesis from bio-based HMF.

Use of Novel Catalysts (e.g., γ-Alumina/AlOOH nanocomposite)

To overcome the limitations of homogeneous catalysts used in classical aldol condensations, research has focused on developing solid, reusable catalysts. For the intramolecular aldol condensation of 2,5-hexanedione to 3-methyl-2-cyclopentenone (MCP), various solid acid catalysts have been investigated. researchgate.netuq.edu.au Simple aluminum oxides like γ-Al2O3 and aluminum oxyhydroxide (AlOOH) have shown good performance, with high selectivity (>71%) for the desired product. researchgate.netuq.edu.au

Further improvement has been achieved by modifying the catalyst's properties. A γ-Al2O3/AlOOH nanocomposite, prepared by a hydrothermal treatment of γ-Al2O3, has demonstrated superior catalytic activity. researchgate.netuq.edu.au This treatment modifies the acidity of the catalyst, enhancing its effectiveness. The as-prepared nanocomposite catalyst achieved a 77.2% yield of 3-methyl-2-cyclopentenone from 2,5-hexanedione, with an impressive selectivity of 85.9%. researchgate.netuq.edu.au The use of such heterogeneous catalysts simplifies product purification, allows for catalyst recycling, and contributes to a more sustainable and efficient manufacturing process. researchgate.net

| Catalyst | Precursor | Product | Yield | Selectivity |

| γ-Al2O3 / AlOOH Nanocomposite | 2,5-hexanedione | 3-methyl-2-cyclopentenone | 77.2% researchgate.netuq.edu.au | 85.9% researchgate.netuq.edu.au |

| Simple Aluminum Oxides (γ-Al2O3, AlOOH) | 2,5-hexanedione | 3-methyl-2-cyclopentenone | - | >71% researchgate.netuq.edu.au |

Table 3: Performance of Novel Catalysts in Aldol Condensation.

Anodic Oxidation and Hydrogenation of Furan (B31954) Derivatives

The transformation of furan derivatives into cyclopentenones represents a significant pathway in synthetic organic chemistry. One of the key methods employed is the electrochemical oxidation of furans, which proceeds through a radical cation intermediate. This process, often carried out in methanol (B129727), leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran derivative. This intermediate is a stable precursor that can then be subjected to various transformations to yield the desired cyclopentenone structure.

The subsequent step in this sequence is the selective hydrogenation of the dihydrofuran derivative. This reduction is typically followed by an acid-catalyzed rearrangement. This rearrangement is a crucial step where the furan ring contracts to form the five-membered cyclopentenone ring. The specific conditions of the hydrolysis and rearrangement, such as the choice of acid and reaction temperature, are critical in determining the final product and its yield. While this general methodology is established for the synthesis of various cyclopentenones, specific high-yield examples for the direct synthesis of this compound via this route require further investigation in the available literature.

Recent advancements in electrosynthesis have highlighted the potential for developing more direct and efficient methods for preparing 1,4-diene derivatives with a cyclopentene skeleton from accessible starting materials like alkynes and γ,δ-unsaturated carboxylic acids. nih.gov These methods, which involve electrochemical oxidation cyclization, demonstrate the versatility of electrochemistry in constructing complex cyclic systems and may offer future pathways for the synthesis of this compound from furan derivatives. nih.gov

Palladium/Niobium Oxide and Calcium-Aluminum Catalyzed Conversions from Furfural-derived compounds

The catalytic conversion of biomass-derived compounds, such as furfural, into valuable chemicals is a cornerstone of green chemistry. The synthesis of cyclopentenone derivatives from furfural often involves a cascade of reactions, including hydrogenation and rearrangement. While specific data on the use of palladium/niobium oxide and calcium-aluminum catalysts for the direct synthesis of this compound is not extensively detailed in the provided search results, the general principles of catalytic conversion of furfural derivatives provide a framework for this approach.

The process typically begins with the hydrogenation of the furfural aldehyde group to a furfuryl alcohol. This is followed by a rearrangement of the furan ring, which is often acid-catalyzed, to form a cyclopentenone precursor. The choice of catalyst is crucial in directing the reaction towards the desired product and minimizing side reactions. Palladium-based catalysts are well-known for their hydrogenation activity. The addition of a metal oxide support, such as niobium oxide, can enhance the catalytic performance by providing acidic sites and improving the dispersion of the metal nanoparticles.

Similarly, calcium-aluminum oxides can act as solid base or acid catalysts, depending on their composition and preparation method. These materials can facilitate both the hydrogenation and rearrangement steps. For instance, the conversion of 5-hydroxymethylfurfural, a derivative of furfural, has been shown to produce 3-methyl-2-cyclopenten-1-one in the presence of zinc, which highlights the potential for using metal-catalyzed reactions to access these cyclic ketones. rsc.org The optimization of reaction conditions, including temperature, pressure, and solvent, is critical for achieving high selectivity and yield of the desired this compound.

Multi-step Synthetic Sequences

Syntheses from 2-Methyl-1,3-butadiene via Halogenated Intermediates and Isomerization

A notable multi-step synthesis for producing 2-hydroxy-3-methylcyclopent-2-en-1-one commences with 2-methyl-1,3-butadiene (isoprene). google.com This synthetic route involves the formation of halogenated intermediates and subsequent isomerization reactions to construct the cyclopentenone ring system. google.com

The initial step involves the reaction of 2-methyl-1,3-butadiene with a dichlorocarbenoid species. This reaction is facilitated by a quaternary ammonium salt acting as a phase transfer catalyst, yielding 1,1-dichloro-2-methyl-2-vinylcyclopropane. google.com

This cyclopropane derivative is then subjected to thermal isomerization. By passing the compound through a hot tube reactor at temperatures ranging from approximately 200°C to 300°C, it rearranges to form 1-methyl-4,4-dichlorocyclopent-1-ene. google.com

The subsequent step is the hydrolysis of the dichlorocyclopentene intermediate. This is typically carried out at temperatures between 40°C and 100°C to produce 3-methyl-2-cyclopenten-1-one. google.com This intermediate is a crucial precursor to the final product.

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Methyl-1,3-butadiene | Dichlorocarbenoid, Quaternary ammonium salt | 1,1-dichloro-2-methyl-2-vinylcyclopropane |

| 2 | 1,1-dichloro-2-methyl-2-vinylcyclopropane | 200-300°C (Hot tube reactor) | 1-methyl-4,4-dichlorocyclopent-1-ene |

| 3 | 1-methyl-4,4-dichlorocyclopent-1-ene | Hydrolysis (40-100°C) | 3-Methyl-2-cyclopenten-1-one |

| 4 | 3-Methyl-2-cyclopenten-1-one | Epoxidation agent | 2,3-epoxy-3-methylcyclopentan-1-one |

| 5 | 2,3-epoxy-3-methylcyclopentan-1-one | Acid catalysis | 2-Hydroxy-3-methylcyclopent-2-en-1-one |

Dehydrohalogenation Routes (e.g., from 2-chloro-1-methyl-cyclopentan-3-one)

Dehydrohalogenation is a classic and effective method for introducing unsaturation into cyclic systems. In the context of synthesizing cyclopentenone derivatives, this strategy can be employed to form the carbon-carbon double bond of the enone system. A relevant example is the dehydrohalogenation of 2-chloro-1-methyl-cyclopentan-3-one. chemicalbook.com

This reaction typically involves treating the chlorinated cyclopentanone with a base. The base abstracts a proton from the carbon atom adjacent to the carbonyl group, leading to the elimination of a molecule of hydrogen chloride and the formation of a double bond. The choice of base and reaction conditions can influence the regioselectivity of the elimination, particularly in cases where multiple types of β-hydrogens are available.

The product of this specific dehydrohalogenation is 3-methylcyclopent-2-en-1-one. chemicalbook.com While this is not the final target molecule, it is a key intermediate. As described in the previous section, 3-methylcyclopent-2-en-1-one can be converted to this compound through a two-step process of epoxidation followed by acid-catalyzed rearrangement. google.com

"One-Pot" Synthesis Strategies for Enhanced Efficiency

This approach streamlines the synthesis by combining multiple reaction steps into a single reaction vessel. While the specific details of the one-pot procedure from the cited source are not fully elaborated in the provided search results, it is understood that such a strategy would likely involve the in-situ generation and reaction of intermediates. For example, a one-pot process could involve the formation of a y-diketone precursor followed by an intramolecular cyclization and dehydration, all within the same reaction medium.

The development of one-pot syntheses for cyclopentenones often leverages the reactivity of furan derivatives. The acid-catalyzed opening of a furan ring to a 1,4-dicarbonyl compound, followed by an intramolecular aldol condensation, is a well-established transformation that is amenable to a one-pot setup. By carefully selecting the starting materials and controlling the reaction conditions, the intermediate diketone can be cyclized directly to the desired cyclopentenone without the need for isolation. This approach significantly improves the practicality and industrial applicability of the synthesis.

Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 2 Methyl Cyclopent 2 Enone

Reactions at the α,β-Unsaturated Ketone Moiety

The conjugated system of a double bond and a carbonyl group in 3-Hydroxy-2-methyl-cyclopent-2-enone is a prime target for various addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.

Nucleophilic Additions: Michael Addition

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction for this class of molecules. researchgate.netnih.gov While specific studies detailing the Michael addition to this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established and applicable. The reactivity of the enone system allows for the addition of a variety of soft nucleophiles.

Organocatalytic asymmetric Michael additions have been a significant area of research for cyclic enones. nii.ac.jp For instance, the reaction of dialkyl malonates with 2-cyclopentenone, a related unsubstituted enone, has been successfully catalyzed by chiral diamine/acid combinations, yielding Michael adducts with high enantiomeric excess. nii.ac.jp Protic solvents like methanol (B129727) have been shown to participate in a proton relay system, activating the dialkyl malonate through hydrogen bonding and facilitating the reaction. nii.ac.jp

Thiols are also effective nucleophiles in Michael additions to α,β-unsaturated enones. The addition of thiophenols to chalcones, another class of enones, can be catalyzed by various organocatalysts and even proceeds in ionic liquids. rsc.org Although specific examples with this compound are not provided, the general reactivity pattern suggests that it would readily undergo Michael addition with thiols.

Below is a table summarizing representative Michael acceptors and donors, illustrating the scope of this reaction type.

| Michael Acceptor | Michael Donor (Nucleophile) | Product Type |

| α,β-Unsaturated Ketone | Enolate (from β-diketone, β-ketoester) | 1,5-Dicarbonyl compound |

| α,β-Unsaturated Ketone | Thiol | β-Thioether ketone |

| α,β-Unsaturated Ketone | Amine | β-Amino ketone |

| α,β-Unsaturated Ketone | Organocuprate (Gilman reagent) | β-Alkylated ketone |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond within the α,β-unsaturated ketone moiety of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orglibretexts.org This reaction provides a powerful method for the construction of six-membered rings. The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, a role fulfilled by the adjacent carbonyl group in this compound. libretexts.org

While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively detailed in the surveyed literature, the reaction of the parent compound, 2-cyclopentenone, with various dienes is well-known. For example, the reaction of 2-cyclopentenone with morphinan-6,8-dienes has been reported, although it resulted in modest yields. wikipedia.org The stereochemistry of the Diels-Alder reaction is a key feature, with the relative configuration of the dienophile being retained in the product. libretexts.org

The general scheme for a Diels-Alder reaction involving a cyclic enone is presented below:

| Diene | Dienophile (Cyclic Enone) | Product (Bicyclic Adduct) |

| 1,3-Butadiene | 2-Cyclopentenone | Bicyclo[4.3.0]non-7-en-2-one |

| Cyclopentadiene | 2-Cyclopentenone | Tricyclo[5.2.1.02,6]dec-8-en-3-one |

| Isoprene | 2-Cyclopentenone | Methyl-substituted Bicyclo[4.3.0]non-7-en-2-one |

Hydrazone Formation

The carbonyl group of this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. nii.ac.jp This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. nii.ac.jp

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization and further synthetic transformations. Its acidity and nucleophilicity allow for a range of reactions.

Enamine Formation with Aromatic Amines and Subsequent Cyclization

A notable reaction involving the hydroxyl group is the formation of enamines upon reaction with aromatic amines. Research has shown that enamines can be isolated from the reaction of 2-hydroxy-3-methylcyclopent-2-enone with aromatic amines. chem960.com The structure of these enamines has been elucidated, and they can serve as intermediates for further cyclization reactions. For instance, the enamine formed from the reaction of the title compound with 2-aminoacetophenone (B1585202) can be cyclized to produce 2,9-dimethyl-1H-cyclopenta[b]quinolin-3(2H)-one. chem960.com This transformation highlights the utility of the hydroxyl group in facilitating the synthesis of complex heterocyclic systems.

Derivatization for Synthetic Utility (e.g., for pyrethroids)

The hydroxyl group of cyclopentenone derivatives, including structures related to this compound, is crucial for their use in the synthesis of pyrethroids, a major class of insecticides. rsc.org Pyrethroid esters are synthesized by the esterification of a suitable acid, such as chrysanthemic acid, with an alcohol component. rsc.org

While direct use of this compound in widely commercialized pyrethroids is not explicitly documented, the synthesis of "rethrins" and related cyclopentadienones from 3-methylcyclopent-2-enone highlights the importance of this structural motif. rothamsted.ac.uk The synthesis of insecticidal esters of 4-hydroxycyclopent-2-enones, termed "nor-rethrins," further underscores the significance of the hydroxylated cyclopentenone core in creating pyrethroid analogues. rsc.org The general approach involves the esterification of the hydroxyl group with a suitable acid chloride or by transesterification.

A general representation of the esterification to form a pyrethroid-like molecule is shown below:

| Cyclopentenolone Derivative | Acid Chloride | Product (Pyrethroid Analogue) |

| 4-Hydroxy-3-methyl-2-allyl-2-cyclopenten-1-one (Allethrolone) | Chrysanthemoyl chloride | Allethrin |

| 4-Hydroxy-3-methyl-2-(2,4-pentadienyl)-2-cyclopenten-1-one | Chrysanthemoyl chloride | Pyrethrin I |

Rearrangement Reactions

Rearrangement reactions represent a significant class of transformations for cyclopentenone structures, enabling access to diverse molecular architectures.

Piancatelli Rearrangement and its Mechanistic Aspects

In 1976, Giovanni Piancatelli and his colleagues discovered an acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov This reaction has since become a valuable tool in the synthesis of natural products due to its ability to efficiently generate the 4-hydroxy-5-substituted-cyclopent-2-enone core, a motif present in many pharmacologically active compounds. wikipedia.orgnih.govresearchgate.net

The mechanism of the Piancatelli rearrangement is proposed to be a 4-π electrocyclization, analogous to the well-known Nazarov cyclization. wikipedia.orgnih.gov The reaction is initiated by the acid-catalyzed protonation of the carbinol's hydroxyl group, followed by dehydration to form a carbocation. wikipedia.org A subsequent nucleophilic attack by water leads to the opening of the furan (B31954) ring. nih.gov This generates a key 1,4-dihydroxypentadienyl cation intermediate which undergoes a 4-π conrotatory electrocyclization. wikipedia.orgnih.gov This electrocyclic ring-closure proceeds with a high degree of stereochemical control, yielding exclusively the trans-4-hydroxy-5-substituted-cyclopent-2-enone product. nih.gov The reaction conditions can be tuned; for instance, more reactive substrates like 5-methyl-2-furylcarbinols can undergo the rearrangement under milder conditions, and the use of Lewis acids can help drive the reaction to completion. wikipedia.org

Variations of this reaction, such as the aza-Piancatelli rearrangement, utilize other nucleophiles like anilines in place of water to access trans-4-amino-5-substituted-cyclopent-2-enones. nih.gov

Isomerization Pathways of Related Cyclopentenones

Isomerization reactions allow for the rearrangement of a molecule's constituent atoms, leading to a structural isomer. youtube.com For substituted ketones like cyclopentenones, this can involve the migration of the carbonyl group along the carbon framework, a process sometimes referred to as "ketone chain-walking". youtube.com

Recent studies have demonstrated that such isomerizations can be achieved under mild, rhodium-catalyzed conditions. youtube.com This process is reversible and thermodynamically controlled, allowing for the conversion of a ketone to its more stable isomer. youtube.com For example, experiments with various substituted cyclohexanones have shown that the ketone can migrate to different positions within the ring, with the final isomeric distribution favoring the most thermodynamically stable product. youtube.com The reaction is sensitive to steric hindrance; highly substituted ketones may be unreactive. youtube.com This type of controlled isomerization is a powerful tool for molecular editing, enabling the conversion of readily available ketone intermediates into more complex or desired structural isomers. youtube.com

Advanced Mechanistic Investigations

The enone and diketone functionalities inherent in the this compound structure allow for a range of advanced, mechanistically distinct transformations.

Catalytic Intermolecular C-Alkylation of 1,2-Diketones

The tautomeric 1,2-diketone form of this compound, 3-methylcyclopentane-1,2-dione, can undergo direct C-alkylation. A significant advance in this area is the rhodium-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones using simple terminal olefins as the alkylating agents. nih.gov

This method employs an aminopyridine as a recyclable directing group. The proposed mechanism begins with the condensation of the aminopyridine with one of the ketone carbonyls to form an enamine. This intermediate then coordinates to the rhodium catalyst, which facilitates the activation of a vinylic C-H bond of the olefin. Subsequent migratory insertion and hydrolysis cleaves the directing group, which can be recovered, and furnishes the α-alkylated 1,2-diketone product. nih.gov This strategy is notable for its efficiency and has been applied to the synthesis of natural flavoring compounds. nih.gov

| 1,2-Diketone Starting Material | Olefin Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| 3-Methyl-1,2-cyclopentadione | 1-Hexene | [Rh(coe)2Cl]2, Cy-PIPr, AgSbF6 | 75 |

| 3-Methyl-1,2-cyclopentadione | Styrene | [Rh(coe)2Cl]2, Cy-PIPr, AgSbF6 | 72 |

| 3-Methyl-1,2-cyclopentadione | Vinyl acetate | [Rh(coe)2Cl]2, Cy-PIPr, AgSbF6 | 78 |

| 3-Methyl-1,2-cyclopentadione | Allylbenzene | [Rh(coe)2Cl]2, Cy-PIPr, AgSbF6 | 71 |

Iterative Sulfoxide-Mediated Arylation

A metal-free method for the α-C–H functionalization of cyclic 1,2-diketones (diosphenols) has been developed utilizing aryl sulfoxides. rsc.org This regioselective arylation proceeds through a proposed mechanism involving an initial nucleophilic substitution at the activated sulfoxide (B87167) by the diosphenol. This is followed by a nih.govnih.gov-sigmatropic rearrangement to yield the C-arylated product. rsc.org

A key advantage of this protocol is its iterative nature. The resulting arylated 1,2-diketone can be subjected to the same reaction conditions again with a different aryl sulfoxide, allowing for the synthesis of polysubstituted cyclic 1,2-diketones with predictable substitution patterns. rsc.org

Diastereoselective Aldol (B89426) Reactions with Substituted Cyclopentenones

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. wikipedia.org When using substituted cyclic ketones like this compound, controlling the stereochemistry of the newly formed chiral centers is crucial. The diastereoselectivity of aldol reactions involving metal enolates is often explained by the Zimmerman-Traxler model. wikipedia.orgharvard.edu

This model proposes a chair-like, six-membered pericyclic transition state involving the metal enolate and the aldehyde. harvard.eduubc.ca The geometric configuration of the enolate (E or Z) directly influences the relative orientation of the substituents in this transition state, thereby determining the diastereomeric outcome (syn or anti) of the β-hydroxy carbonyl product. harvard.edu Specifically, a Z-enolate typically leads to the syn-aldol adduct, while an E-enolate affords the anti-aldol adduct, as this arrangement minimizes unfavorable 1,3-diaxial interactions in the respective chair transition states. harvard.edu

Investigations of Covalent Adduct Formation (e.g., Maillard reaction products)

The chemical reactivity of this compound, also known as cyclotene (B1209433), extends to the formation of covalent adducts, particularly in the context of the Maillard reaction. nih.govacs.org This non-enzymatic browning reaction is fundamental in food chemistry, contributing to the development of flavor, aroma, and color. The interaction of cyclotene with amino acids and proteins can lead to the formation of new, complex molecules.

Detailed research into the Maillard reaction between cyclotene and a model food protein, ribonuclease, has provided direct evidence for covalent adduct formation. nih.govacs.org In these studies, incubation of cyclotene with ribonuclease resulted in the cross-linking of the protein. nih.gov The initial stages of this reaction were scrutinized to understand the intermediates leading to this protein cross-linking.

The primary mechanism involves the reaction of the carbonyl group of cyclotene with the free amino groups of amino acids or proteins, such as the lysine (B10760008) residues in ribonuclease. This initial step forms a Schiff base, which can then undergo a series of further reactions, including rearrangements and cyclizations, to generate a variety of adducts.

Key experimental techniques, such as size exclusion high-performance liquid chromatography (SEC-HPLC) and electrospray mass spectrometry (ES-MS), have been instrumental in identifying the covalent adducts formed. nih.gov These methods have provided strong evidence for the existence of intermediates in the cross-linking reaction. nih.govacs.org The data from these analyses confirmed the formation of adducts between cyclotene and the protein, demonstrating a tangible link between this flavor compound and protein modification.

Table 1: Experimental Evidence for Covalent Adduct Formation between Cyclotene and Ribonuclease

| Analytical Technique | Observation | Implication | Reference |

|---|---|---|---|

| Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | Detection of higher molecular weight species over time. | Indicates protein cross-linking and the formation of protein dimers and oligomers. | nih.gov |

These findings underscore the role of this compound as a reactive carbonyl species in the Maillard reaction, capable of covalently modifying proteins and contributing to the chemical changes observed in food systems during processing and storage.

Applications in Chemical Synthesis and Industrial Processes

Intermediate in Organic Synthesis

Also known by synonyms such as methylcyclopentenolone, this compound serves as an important intermediate or building block in the synthesis of more complex chemical structures. zhishangchem.comchemimpex.com Its reactivity is centered around its ketone and hydroxyl groups, which allow for a variety of chemical transformations.

3-Hydroxy-2-methyl-cyclopent-2-enone is recognized as a key precursor in the creation of elaborate organic molecules. chemimpex.com Its reactive functional groups are conducive to transformations, enabling its use as a foundational element for synthesizing various derivatives. These derivatives can be employed in the development of pharmaceuticals and other specialized chemicals. zhishangchem.com The compound's structure is particularly useful in reactions like ketonization and cyclization, where it can act as a crucial reactant or catalytic agent. zhishangchem.com In both academic and industrial research settings, it is utilized as a starting material for exploring new chemical reactions and materials. chemimpex.com

Due to a lack of specific and verifiable scientific research in the provided search results, the following sections as outlined in the request cannot be accurately and thoroughly completed:

Ligand Chemistry in Coordination Compounds

Formation of Metal Complexes (e.g., with transition metals like Ni(II), Vanadium)

This compound belongs to a class of compounds that can act as effective ligands in coordination chemistry. Due to its keto-enol tautomerism, it exists as an enol form which is highly favored. wikipedia.org The structure contains both a hydroxyl (-OH) group and a ketone (C=O) group, which can act as donor sites for metal ions. This allows the molecule to function as a bidentate ligand, chelating to a metal center through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group, forming a stable five-membered ring. This bonding mode is characteristic of β-diketonate and related keto-enolate ligands. nih.govacs.org

This class of ligands forms stable complexes with a wide range of transition metals. For instance, β-diketonate ligands readily form complexes with vanadium, such as in vanadyl compounds [VO(β-diketonate)₂]. nih.govacs.org In these complexes, the vanadium atom is often in an octahedral or square-pyramidal coordination environment. nih.govacs.org The electronic properties and structure of these complexes are of significant interest, with some forming extended one-dimensional chains through intermolecular interactions. nih.gov

Similarly, keto-enolate ligands form well-defined complexes with Nickel(II). acs.org Studies on Ni(II) complexes with related ligands, such as those derived from amino acids or thiosemicarbazones, show that nickel can adopt various coordination geometries, including octahedral. ias.ac.innih.gov The specific geometry and stability of the resulting complex are influenced by the nature of the ligand and the reaction conditions. researchgate.netresearchgate.net The ability of the cyclopentenolone framework to act as a ligand is a fundamental aspect of its chemistry, enabling the formation of diverse metal-organic structures with potential applications in catalysis and material science. core.ac.ukresearchgate.net

The table below summarizes the general features of metal complex formation with keto-enolate type ligands.

| Metal Ion | Ligand Type | Typical Coordination | Complex Example |

| Vanadium (V⁴⁺/V⁵⁺) | β-Diketonate | Octahedral, Square-pyramidal | [VO(acac)₂(2-pyridone)] |

| Nickel (Ni²⁺) | Keto-enolate, Amino-acid derived Schiff bases | Octahedral | [Ni(L)₂(H₂O)]₃(μ₃-CO₃) |

Natural Occurrence and Biosynthetic Pathways of Cyclopentenones

Occurrence in Natural Matrices

3-Hydroxy-2-methyl-cyclopent-2-enone, also known by synonyms such as Methylcyclopentenolone and Cyclotene (B1209433), is an organic compound that exists as the enol tautomer of 3-methylcyclopentane-1,2-dione. wikipedia.org It is a colorless solid that contributes a characteristic caramel-like or maple-like aroma and flavor to various substances. wikipedia.orgacs.org

This compound is found in a variety of plant-based products. It is a known flavor component in maple syrup, which has led to its common name, "maple lactone," despite not being a lactone structurally. wikipedia.orgacs.orggoogle.comperfumersworld.com Its presence has also been confirmed in certain Chinese herbs. biosynth.com Furthermore, it has been reported in organisms such as the European spruce (Picea abies) and bell peppers (Capsicum annuum). nih.gov

The compound is a recognized product resulting from the pyrolysis of lignocellulose. wikipedia.org Historically, this compound was first isolated in 1926 from wood vinegar, which is produced through the destructive distillation of wood. acs.org

This compound has been identified as a flavor and odor contributor in a range of food systems. These include coffee, wine, paprika, and salmon. wikipedia.orgfragranceconservatory.com Its presence is particularly noted in roasted coffee. thegoodscentscompany.com The characteristic sweet, maple, and caramel (B1170704) aroma of the compound enhances the sensory profile of these foods. acs.org

Table 1: Food Systems Containing this compound

| Food System | Reference |

| Maple Syrup | wikipedia.orgacs.org |

| Coffee | wikipedia.orgthegoodscentscompany.com |

| Wine | wikipedia.org |

| Paprika | wikipedia.org |

| Salmon | wikipedia.org |

| Wood Smoke | fragranceconservatory.com |

Research has shown that this compound can be formed and isolated from Maillard Reaction Products (MRPs). Specifically, it was identified as a compound in the products of a ribose-histidine Maillard reaction when heated. rsc.orgrsc.org The compound was purified from the methylene (B1212753) chloride fraction of these reaction products. rsc.orgrsc.org

The compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov Volatile organic compounds (VOCs) produced by microbes are a subject of study, and the identification of this compound in the metabolic output of this common yeast highlights its presence in microbial systems. nih.govnih.gov

Biosynthetic Routes to Related Cyclopentenones

Cyclopentenones are a class of compounds found in many important natural products. chemistryviews.org Their synthesis in nature and in the lab can follow several routes.

While the specific biosynthetic pathway for this compound is not extensively detailed in the provided context, general routes to related cyclopentenones offer insight. For instance, the Piancatelli rearrangement is a significant acid-catalyzed reaction that transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. orgsyn.org This method is a direct route to this class of compounds and has been crucial in the synthesis of various natural products. orgsyn.org

Other synthetic strategies have been developed to produce cyclopentenones, reflecting the structural motifs found in nature. These include the iso-Nazarov cyclization, which can be catalyzed by iodine to form 2-cyclopentenones from conjugated dienals. chemistryviews.org Additionally, radical cascades involving polyunsaturated fatty acids are involved in the biosynthesis of a diverse array of oxygenated metabolites, some of which may include cyclopentenone structures. researchgate.net

Enzyme-catalyzed Pathways for Analogues (e.g., 2-amino-3-hydroxycyclopent-2-enone)

The biosynthesis of the 2-amino-3-hydroxycyclopent-2-enone ring, a core structure in several natural products, has been elucidated through the study of the ECO-02301 biosynthetic gene cluster in Streptomyces aizunensis NRRL-B-11277. nih.govnih.gov This pathway involves a series of three dedicated enzymes that catalyze the formation of the cyclopentenone ring and its subsequent attachment to a polyenoic acid scaffold. nih.govacs.org This three-enzyme system is believed to be a common route for the formation of the 2-amino-3-hydroxycyclopent-2-enone unit, also referred to as the C5N unit, in various other natural products, including the antibiotic moenomycin. nih.govnih.gov

The C5N unit is formally a 2-aminocyclopentanedione, but it predominantly exists in its enol tautomer form, 2-amino-3-hydroxycyclopent-2-enone. nih.gov This structural motif serves as a crucial hydrogen bond donor and acceptor in over 30 members of the manumycin family of natural products. nih.gov In many of these compounds, the amino group of the C5N unit is acylated with a polyenoic acid of polyketide origin. nih.gov

The key enzymes involved in this pathway were identified through bacterial genome mining, which pointed to three tandem open reading frames (ORFs) - ORF33, ORF34, and ORF35. nih.govacs.org When expressed and purified from Escherichia coli, the protein products of these ORFs demonstrated the necessary enzymatic activities for the formation of 2-amino-3-hydroxycyclopent-2-enone and its subsequent amide ligation. nih.govnih.gov

The discovery of this enzymatic pathway has clarified the mechanism for the formation of the C5N ring from its precursor, 5-aminolevulinic acid (ALA). nih.gov Notably, the 5-aminolevulinate synthase (ALAS) enzyme in this pathway exhibits a dual catalytic function. nih.govresearchgate.net

Metabolic Precursors and Enzymatic Steps Involved

The biosynthesis of 2-amino-3-hydroxycyclopent-2-enone (C5N) initiates with primary metabolites and proceeds through a series of precise, enzyme-mediated steps. nih.govnih.gov The initial metabolic precursors for the C5N ring are glycine (B1666218) and succinyl-CoA . nih.govresearchgate.net

The enzymatic cascade is as follows:

Formation of 5-Aminolevulinate (ALA): The first committed step is the condensation of glycine and succinyl-CoA, catalyzed by a dedicated pyridoxal (B1214274) 5'-phosphate (PLP)-dependent 5-aminolevulinate synthase (ALAS) , the protein product of ORF34. nih.govnih.govacs.org This reaction results in the formation of 5-aminolevulinate (ALA). nih.gov

Activation of ALA: The newly synthesized ALA is then converted to its coenzyme A thioester, ALA-CoA . nih.govresearchgate.net This reaction is catalyzed by an acyl-CoA ligase (ACL) , the product of ORF35, and proceeds through an ALA-AMP intermediate in an ATP-dependent manner. nih.govnih.gov The resulting ALA-CoA is an unstable intermediate with a half-life of approximately 10 minutes, being prone to non-enzymatic cyclization into the off-pathway product 2,5-piperidinedione. nih.govnih.govresearchgate.net

Cyclization to C5N: The ALAS enzyme (ORF34) intervenes once more, demonstrating its second catalytic activity. It captures the unstable ALA-CoA and catalyzes its intramolecular cyclization to form the 2-amino-3-hydroxycyclopent-2-enone (C5N) ring. nih.govresearchgate.net This enzymatic cyclization outcompetes the non-enzymatic degradation of ALA-CoA. nih.govnih.gov

Amide Ligation: The final step involves the attachment of the C5N unit to a polyketide-derived scaffold. nih.gov An ATP-dependent amide synthetase (the product of ORF33) catalyzes the condensation of C5N with a polyenoic acid. nih.govnih.gov For instance, using octatrienoic acid as a substitute for the natural polyenoic acid scaffold of ECO-02301, the formation of the corresponding octatrienyl-C5N product has been observed. nih.govacs.org

This elegantly orchestrated three-enzyme pathway highlights a key strategy in natural product biosynthesis, where dedicated enzymes channel reactive intermediates towards the formation of complex chemical architectures. nih.gov

Table of Enzymes and their Functions in 2-amino-3-hydroxycyclopent-2-enone Biosynthesis

| Gene/ORF | Enzyme Name | Function |

|---|

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

3-Hydroxy-2-methyl-cyclopent-2-enone, also known by trivial names such as Methylcyclopentenolone and Cyclotene (B1209433), is a well-characterized compound with relevance in food chemistry and organic synthesis. scentree.conist.govwikipedia.org It is the enol tautomer of 3-methylcyclopentane-1,2-dione and is noted for its characteristic nutty, maple- or caramel-like aroma. wikipedia.orglookchem.comchemicalbook.com This aroma makes it a valuable flavoring agent in the food industry. lookchem.comulprospector.com

The compound naturally occurs as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.org It is also a product of the pyrolysis of lignocellulose. wikipedia.org Consequently, it has been identified as a flavor component in a variety of foods, including coffee, maple syrup, peanuts, and roasted almonds. scentree.cowikipedia.org

Significant methodological advances have been made in the synthesis of this compound. Early methods involved isolation from sources like beechwood tar. chemicalbook.com Modern synthetic routes offer greater efficiency and control. One notable method is a five-step synthesis starting from 2-methyl-1,3-butadiene, which proceeds through intermediates like 3-methyl-2-cyclopenten-1-one and 2,3-epoxy-3-methylcyclopentanone. google.com Another approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural (HMF), highlighting a potential pathway from biomass. wikipedia.org A review of various synthetic routes has been published, indicating sustained interest in efficient production methods for this compound and related diones. acs.orgacs.org

Recent research has also begun to uncover the functional properties of this compound beyond its flavor profile. A study on Maillard reaction products from ribose and histidine isolated the compound and demonstrated its antioxidant activity. rsc.org The same study also revealed its inhibitory effects on the enzymes aldose reductase and tyrosinase, suggesting potential applications in preventing diabetic complications and hyperpigmentation. rsc.org

Table 1: Key Research Findings for this compound

| Research Area | Key Findings | Citations |

|---|---|---|

| Natural Occurrence | Found in roasted products like coffee and almonds; a product of the Maillard reaction and lignocellulose pyrolysis. | scentree.cowikipedia.org |

| Flavor Profile | Possesses a characteristic nutty, caramel (B1170704), maple-licorice aroma. | wikipedia.orglookchem.comchemicalbook.com |

| Synthesis | Can be synthesized via multiple routes, including from 2-methyl-1,3-butadiene and from HMF derivatives. | wikipedia.orggoogle.com |

| Biological Activity | Exhibits antioxidant properties and inhibitory effects on aldose reductase and tyrosinase. | rsc.org |

Challenges and Opportunities in Cyclopentenone Research

The study of cyclopentenones, including this compound, presents both significant challenges and exciting opportunities. A primary challenge lies in the controlled synthesis of these molecules. While various synthetic routes exist, achieving high yields and, particularly, enantioselectivity for chiral cyclopentenones remains a complex task. acs.org The development of efficient resolution methods, such as enzymatic resolutions, is an ongoing area of research to isolate specific enantiomers which may have distinct biological activities or sensory properties. acs.org

Another challenge is understanding and controlling the formation of these compounds in complex systems like food. The Maillard reaction produces a vast array of compounds, and directing the reaction to favor the formation of desirable flavor molecules like this compound while minimizing potentially undesirable or harmful products is a considerable hurdle for the food industry. wikipedia.orgnih.gov

Despite these challenges, numerous opportunities exist. The potent and diverse biological activities observed in the broader class of cyclopentenones, such as the anti-inflammatory and anti-neoplastic properties of certain prostaglandins, suggest that this compound and its derivatives may possess untapped therapeutic potential. nih.gov The initial findings of its antioxidant and enzyme-inhibiting activities support this and warrant further investigation. rsc.org

Furthermore, the demand for natural and bio-derived flavors and functional ingredients presents a significant opportunity. Developing sustainable and cost-effective synthesis methods from renewable resources, such as biomass-derived HMF, could meet this demand. wikipedia.org There is also an opportunity to explore the functional roles of this compound in food systems, not just as a flavorant but potentially as a natural preservative, leveraging its antioxidant properties.

Interdisciplinary Research Avenues and Potential for Novel Discoveries

The future of research on this compound is inherently interdisciplinary, lying at the intersection of chemistry, food science, biology, and medicine.

Food Science and Technology: Collaborative research between organic chemists and food scientists could lead to optimized food processing techniques (e.g., controlling temperature, pH, and precursors) to enhance the natural formation of desirable flavor compounds like this compound during cooking or industrial food production. nih.gov This could lead to cleaner labels and more naturally flavorful food products.

Medicinal Chemistry and Pharmacology: The structural motif of the cyclopentenone ring is present in many biologically active compounds, including prostaglandins, which have potent anti-inflammatory effects. nih.gov This opens an avenue for medicinal chemists to design and synthesize novel derivatives of this compound to screen for a wider range of biological activities. Its demonstrated ability to inhibit aldose reductase could be a starting point for developing new treatments for diabetic complications. rsc.org

Biotechnology and Synthetic Biology: There is potential to explore biosynthetic routes for this compound. Engineering microorganisms like Saccharomyces cerevisiae, in which the compound has been detected, could provide a sustainable and controlled production platform, moving away from complex chemical synthesis or isolation from natural sources. nih.gov

Materials Science: While many cyclopentenones are known for their biological roles, the core chemical structure is versatile. Research into the polymerization or incorporation of functionalized cyclopentenones into novel materials could be a nascent but promising field, although this is highly speculative and distinct from existing materials that may share a trade name. uwaterloo.cakayakuam.com

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-2-methyl-cyclopent-2-enone, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of 3-Methyl-1,2-cyclopentanedione under acidic or thermal conditions. A textbook protocol (Experiment 7.10) involves refluxing diketone precursors with catalytic sulfuric acid, achieving yields of ~60-70% after purification via fractional distillation . Alternative routes include enzymatic oxidation of methyl-substituted cyclopentanols, though yields are highly dependent on enzyme specificity and solvent polarity . Key parameters to optimize include temperature (80-120°C), reaction time (4-12 hours), and acid catalyst concentration (0.5-2.0 mol%).

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

High-purity samples (>95%) are confirmed using:

- 1H NMR : Characteristic peaks include a downfield singlet for the enolic -OH proton (δ 12.1–12.3 ppm) and distinct multiplets for the cyclopentenone ring protons (δ 2.2–3.1 ppm) .

- X-ray crystallography : SHELXL refinement resolves bond lengths (C=O: ~1.21 Å, C-OH: ~1.36 Å) and dihedral angles (cyclopentenone ring planarity: <5° deviation) .

- GC-MS : A molecular ion peak at m/z 126 (C₆H₈O₂) with fragmentation patterns matching NIST reference data .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

Purification typically employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for analytical studies. Solubility is highest in polar aprotic solvents (e.g., DMSO, acetone), but crystallization from dichloromethane/n-pentane mixtures reduces solvent retention .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopentenone derivatives?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal that the acid-catalyzed cyclization of 3-Methyl-1,2-cyclopentanedione proceeds via a keto-enol tautomerization step, with an activation energy barrier of ~25 kcal/mol. Discrepancies in experimental vs. theoretical product ratios arise from solvent effects on transition-state stabilization, which can be modeled using COSMO-RS solvation models .

Q. What strategies address inconsistencies in crystallographic data for cyclopentenone derivatives?

Disordered electron density in X-ray structures (e.g., ambiguous hydroxyl group orientation) is resolved using SHELXL’s PART instruction to model alternative conformers. For twinned crystals, the TwinRotMat option in SHELXD improves refinement convergence, reducing R1 values from >0.15 to <0.05 . High-resolution synchrotron data (λ = 0.7 Å) further clarifies hydrogen-bonding networks involving the enolic oxygen.

Q. How do steric and electronic effects influence the compound’s reactivity in asymmetric catalysis?

The methyl group at C2 induces steric hindrance, directing nucleophilic attacks to the C5 position (confirmed by Hammett σ* values). Enantioselective epoxidation using Jacobsen’s Mn(III)-salen catalyst achieves 85% ee, attributed to π-π interactions between the cyclopentenone ring and catalyst aromatic groups . Kinetic isotopic studies (kH/kD = 2.1) indicate rate-determining proton transfer during keto-enol interconversion.

Methodological Recommendations

- Synthetic Reproducibility : Pre-dry solvents over molecular sieves to minimize side reactions during cyclization .

- Data Validation : Cross-reference NMR shifts with the NIST Chemistry WebBook to distinguish isomeric impurities .

- Safety Protocols : Use inert atmospheres (N₂/Ar) during high-temperature reactions to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products